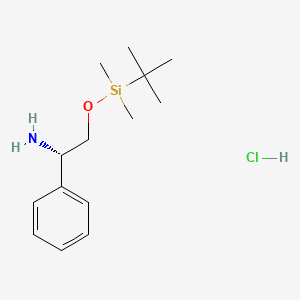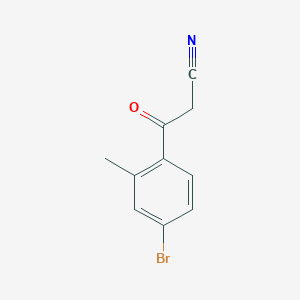
Selanylidenetungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selanylidenetungsten can be synthesized through several methods, including chemical vapor deposition (CVD) and solid-state reactions. One common method involves the direct reaction of tungsten and selenium at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation: [ \text{W} + 2\text{Se} \rightarrow \text{WSe}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity tungsten and selenium precursors. The materials are heated in a controlled environment to ensure the formation of high-quality tungsten diselenide crystals. The process parameters, such as temperature and reaction time, are optimized to achieve the desired product characteristics.
Análisis De Reacciones Químicas
Types of Reactions: Selanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen at elevated temperatures, this compound can form tungsten trioxide (WO3) and selenium dioxide (SeO2). [ \text{WSe}_2 + 3\text{O}_2 \rightarrow \text{WO}_3 + 2\text{SeO}_2 ]
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to produce tungsten and selenium. [ \text{WSe}_2 + 2\text{H}_2 \rightarrow \text{W} + 2\text{H}_2\text{Se} ]
Substitution: Halogenation reactions can replace selenium atoms with halogens, forming tungsten halides. [ \text{WSe}_2 + 3\text{Cl}_2 \rightarrow \text{WCl}_6 + 2\text{Se} ]
Major Products: The major products formed from these reactions include tungsten trioxide, selenium dioxide, tungsten halides, and elemental selenium.
Aplicaciones Científicas De Investigación
Selanylidenetungsten has a wide range of applications in scientific research:
Electronics: Due to its semiconductor properties, it is used in the development of transistors and other electronic devices.
Photovoltaics: It is employed in solar cells to enhance their efficiency.
Catalysis: this compound serves as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biomedicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which selanylidenetungsten exerts its effects is primarily related to its electronic structure and surface properties. In electronic applications, its layered structure allows for efficient charge transport and separation. In catalysis, the active sites on its surface facilitate the adsorption and conversion of reactants.
Comparación Con Compuestos Similares
- Molybdenum diselenide (MoSe2)
- Tungsten disulfide (WS2)
- Molybdenum disulfide (MoS2)
Comparison: Selanylidenetungsten is unique due to its specific electronic and optical properties, which differ from those of molybdenum diselenide and tungsten disulfide. Its higher stability and distinct bandgap make it particularly suitable for certain applications, such as high-temperature electronics and specific catalytic processes.
Propiedades
Fórmula molecular |
SeW |
|---|---|
Peso molecular |
262.81 g/mol |
Nombre IUPAC |
selanylidenetungsten |
InChI |
InChI=1S/Se.W |
Clave InChI |
KVXHGSVIPDOLBC-UHFFFAOYSA-N |
SMILES canónico |
[Se]=[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)

![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)

![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)





![N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B12448052.png)
